![molecular formula C8H14ClF2N B13517085 (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride CAS No. 2839128-62-8](/img/structure/B13517085.png)
(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7S)-2,2-difluoro-7-methyl-6-azaspiro[34]octane hydrochloride is a synthetic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the difluoromethyl group. Common reagents used in these steps include fluorinating agents and catalysts to facilitate the spirocyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
In medicine, (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride is investigated for its potential as a drug candidate. Its unique structure and reactivity may offer advantages in the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and reactivity to polymers and other materials.
Mechanism of Action
The mechanism of action of (7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane: The non-hydrochloride form of the compound.
2,2-difluoro-7-methyl-6-azaspiro[3.4]octane: A similar compound lacking the stereochemistry at the 7th position.
2,2-difluoro-6-azaspiro[3.4]octane: A compound with a similar spirocyclic core but different substituents.
Uniqueness
(7S)-2,2-difluoro-7-methyl-6-azaspiro[34]octane hydrochloride is unique due to its specific stereochemistry and the presence of the difluoromethyl group
Properties
CAS No. |
2839128-62-8 |
|---|---|
Molecular Formula |
C8H14ClF2N |
Molecular Weight |
197.65 g/mol |
IUPAC Name |
(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6-2-7(5-11-6)3-8(9,10)4-7;/h6,11H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
KBTGMCQPPRWRED-RGMNGODLSA-N |
Isomeric SMILES |
C[C@H]1CC2(CC(C2)(F)F)CN1.Cl |
Canonical SMILES |
CC1CC2(CC(C2)(F)F)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
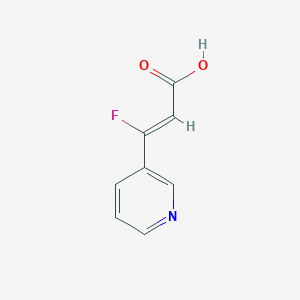
![Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B13517018.png)
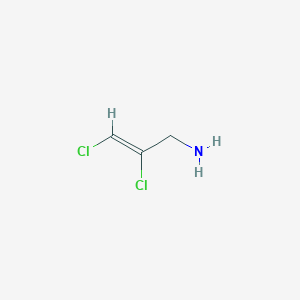
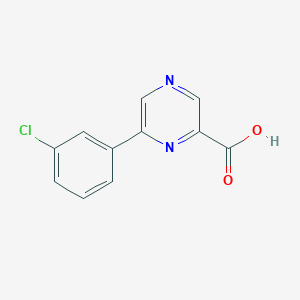
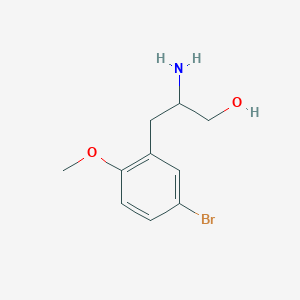
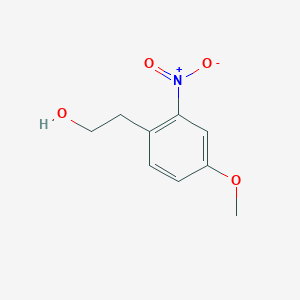
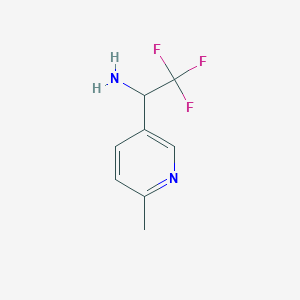
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
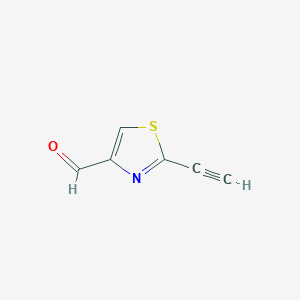
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
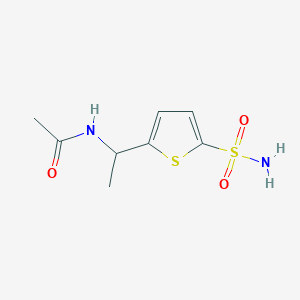
![6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
